BAY-707 acetate was developed through a fragment-based drug discovery approach, which focuses on identifying small chemical fragments that bind to biological targets. The compound is classified as a selective inhibitor of MutT Homolog 1, an enzyme implicated in the regulation of nucleotide metabolism and cellular stress responses. This classification highlights its potential utility in developing treatments for diseases where these pathways are disrupted .
The synthesis of BAY-707 acetate involves several steps, typically initiated by deprotonation of the starting materials followed by reactions with electrophiles. A general synthetic route includes:
The synthesis is optimized for yield and purity, often employing chromatographic techniques for purification .
BAY-707 acetate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The precise molecular formula and structural representation can be derived from its synthesis pathway and analytical characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Key structural features include:
The molecular weight and other relevant data can be calculated based on its chemical formula, which typically includes carbon, hydrogen, nitrogen, and oxygen atoms .
BAY-707 acetate undergoes several types of chemical reactions during its synthesis and application:
These reactions are critical for understanding how BAY-707 acetate functions within biological systems .
BAY-707 acetate exerts its effects primarily through the inhibition of MutT Homolog 1. The mechanism involves:
Quantitative data on binding affinity (e.g., values) are typically obtained through biochemical assays .
BAY-707 acetate exhibits several notable physical and chemical properties:
These properties are crucial for formulating the compound into usable drug forms .
BAY-707 acetate has promising applications in various scientific fields:
BAY-707 acetate is a chemically optimized small molecule with the systematic IUPAC name N-Ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide acetic acid. Its molecular formula is C17H24N4O4, corresponding to a molecular weight of 348.18 g/mol [1] [6]. The compound exists as a white to yellow solid powder with high solubility in dimethyl sulfoxide (DMSO) (>100 mg/mL) but limited aqueous solubility [3] [9]. It features a stereogenic center at the C3 position of the morpholine ring, conferring (S)-configuration, as denoted by the chiral descriptor in its InChI string: InChI=1S/C15H20N4O2.C2H4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2;1-2(3)4/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18);1H3,(H,3,4)/t10-;/m0./s1
[1] [9]. The acetate moiety enhances crystallinity and stability, supporting its utility in preclinical research.
Table 1: Molecular Identifiers of BAY-707 Acetate
Property | Value |
---|---|
CAS Number (acetate) | 2223023-19-4 |
Free Base CAS Number | 2109805-96-9 |
Molecular Formula | C17H24N4O4 |
Molecular Weight | 348.18 g/mol |
IUPAC Name | N-Ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide acetic acid |
SMILES | O=C(C1=CC2=C(N3[C@@H](C)COCC3)C=CN=C2N1)NCC.CC(O)=O |
InChI Key | GRPQNJVOXMDYLO-PPHPATTJSA-N |
Purity | ≥98% (HPLC) |
Key physicochemical properties include a calculated logP value of 1.65, indicating moderate lipophilicity, and hydrogen bond donor/acceptor counts of 2 and 4, respectively [3] [6]. X-ray crystallography studies confirm that the 7-azaindole core anchors the molecule to the target protein, while the (S)-3-methylmorpholine substituent optimizes binding pocket interactions [1].
The discovery of BAY-707 acetate emerged from a collaborative fragment-based drug discovery (FBDD) initiative involving Sprint Bioscience AB, Bayer AG, and academic partners at the University of Oxford’s Structural Genomics Consortium [1] [6]. Initial screening identified low-affinity fragments (molecular weight <300 Da) binding to MTH1’s active site. Through iterative structure-based design, researchers optimized these fragments into picomolar inhibitors, achieving a 10,000-fold potency enhancement while maintaining ligand efficiency [1].
Critical to this optimization was scaffold hybridization, merging 7-azaindole-derived fragments with morpholine-containing motifs to exploit auxiliary binding pockets. Synthetic routes leveraged cross-coupling methodologies, including:
Table 2: Key Optimization Milestones in BAY-707 Development
Stage | Potency (IC₅₀) | Ligand Efficiency | Key Improvement |
---|---|---|---|
Initial Fragment | ~100 μM | 0.32 kcal/mol/HA | Weak MTH1 binding |
Intermediate | 50 nM | 0.41 kcal/mol/HA | Introduction of 7-azaindole core |
BAY-707 (final) | 2.3 nM | 0.38 kcal/mol/HA | (S)-3-methylmorpholine substitution |
Pharmacokinetic refinement focused on enhancing metabolic stability and permeability. BAY-707 exhibited high Caco-2 permeability (288 nm/s) and low clearance in human microsomes (0.29 L/h/kg), enabling adequate systemic exposure in vivo [2] [4]. Despite these favorable properties, the acetate salt was adopted to improve solid-state characteristics for long-term storage [6].
BAY-707 acetate is a substrate-competitive inhibitor of NUDT1 (MTH1), an enzyme that hydrolyzes oxidized purine nucleoside triphosphates (e.g., 8-oxo-dGTP) to prevent their incorporation into DNA [1] [5]. The compound exhibits exceptional potency, with an enzymatic IC50 of 2.3 nM and cellular target engagement (EC50) of 7.6 nM, as measured via Cellular Thermal Shift Assay (CETSA) [2] [5]. Its binding mode was elucidated through co-crystallography (PDB: 5NHY), revealing that the 7-azaindole core occupies the oxidized nucleotide pocket, forming hydrogen bonds with Asp120 and the backbone nitrogen of Gly34 [1] [5].
Table 3: Selectivity Profile of BAY-707 Across Nudix Hydrolases
Enzyme | Function | Inhibition by BAY-707 |
---|---|---|
NUDT1 (MTH1) | 8-oxo-dGTPase | IC₅₀ = 2.3 nM |
NUDT3 | mRNA decapping | >10 μM |
NUDT5 | ADP-ribose metabolism | >10 μM |
NUDT15 | Thiopurine detoxification | >10 μM |
NUDT16 | Nuclear mRNA decapping | >10 μM |
BAY-707 demonstrates >4,000-fold selectivity over other Nudix hydrolases and minimal off-target activity in kinase panels (tested against 30 kinases) [5]. This precision validated it as a pharmacological probe to test the "cancer dependency hypothesis"—that MTH1 inhibition selectively kills tumors with high oxidative stress. Paradoxically, despite robust target engagement, BAY-707 showed no antiproliferative effects in vitro (up to 30 μM in HeLa, SW-480, and HMEC cells) or antitumor efficacy in CT26 and NCI-H460 xenograft models at 50–250 mg/kg oral doses [1] [2] [5]. This lack of efficacy, observed in mono- and combination therapies, devalidated MTH1 as a broad-spectrum cancer target and resolved prior contradictions in the field [6].
Table 4: Key Research Applications and Outcomes
Application | Finding | Significance |
---|---|---|
Target Validation | No reduction in tumor growth | MTH1 not essential for cancer survival |
DNA Damage Studies | No increase in nuclear 8-oxo-dG levels | Questions prior mechanistic hypotheses |
Combination Therapy Screen | No synergy with chemotherapy/radiotherapy | Limits translational potential |
The compound remains vital for investigating MTH1’s biological roles, including its influence on DNA repair fidelity and response to oxidative stressors [1] [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7